molecular formula C21H18S B14371371 1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene CAS No. 92014-02-3

1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene

Cat. No.: B14371371
CAS No.: 92014-02-3
M. Wt: 302.4 g/mol
InChI Key: YMJJJSOMRXOQPX-UHFFFAOYSA-N
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Description

1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a unique structure with a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings. The presence of the methylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene typically involves the following steps:

    Formation of the Methylsulfanyl Phenyl Intermediate:

    Ethene Bridge Formation: The intermediate is then reacted with an ethene derivative under specific conditions to form the ethene bridge.

    Attachment of Benzene Rings: Finally, the ethene-bridged intermediate is coupled with benzene rings through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethene bridge can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated ethane derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Unique due to the presence of the methylsulfanyl group.

    1,1’-{2-[2-(Ethylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Similar structure but with an ethylsulfanyl group.

    1,1’-{2-[2-(Methylsulfonyl)phenyl]ethene-1,1-diyl}dibenzene: Contains a sulfonyl group instead of a sulfanyl group.

Properties

CAS No.

92014-02-3

Molecular Formula

C21H18S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2,2-diphenylethenyl)-2-methylsulfanylbenzene

InChI

InChI=1S/C21H18S/c1-22-21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

YMJJJSOMRXOQPX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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